2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide
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Overview
Description
2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol . This compound belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocyclic compounds. Azetidinones are known for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide typically involves the reaction of azetidinone derivatives with acetamide. One common method includes the condensation reaction between azetidinone and acetamide under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and solvent conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidinone derivatives, which may possess enhanced pharmacological properties .
Scientific Research Applications
2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as serine proteases, by forming stable complexes with the enzyme active sites . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Azetidinone: A class of compounds with similar four-membered nitrogen-containing rings.
Beta-lactams: Includes penicillins and cephalosporins, which share structural similarities with azetidinones.
Uniqueness
2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N2O3 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(3-hydroxy-2-oxoazetidin-1-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c6-4(9)2-7-1-3(8)5(7)10/h3,8H,1-2H2,(H2,6,9) |
InChI Key |
WHYSTIRJPPLNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1CC(=O)N)O |
Origin of Product |
United States |
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